molecular formula C12H21ClN2O2 B2997170 1-[4-(2-Chloropropanoyl)piperazin-1-yl]-3-methylbutan-1-one CAS No. 1018526-31-2

1-[4-(2-Chloropropanoyl)piperazin-1-yl]-3-methylbutan-1-one

Cat. No. B2997170
CAS RN: 1018526-31-2
M. Wt: 260.76
InChI Key: SERKHUFJTXHIEY-UHFFFAOYSA-N
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Description

1-[4-(2-Chloropropanoyl)piperazin-1-yl]-3-methylbutan-1-one is a chemical compound that has gained significant attention in the field of scientific research. It is commonly referred to as 4-CMC or Clephedrone, and it belongs to the cathinone class of compounds. 4-CMC is a synthetic drug that is structurally similar to amphetamines and cathinones, which are known to have stimulant effects.

Scientific Research Applications

  • Antibacterial and Biofilm Inhibition : A study by Mekky & Sanad (2020) demonstrated the synthesis of a compound similar in structure, which showed potent antibacterial efficacies and biofilm inhibition activities. This compound, due to its structure and properties, could be useful in the development of new antibacterial agents (Mekky & Sanad, 2020).

  • CGRP Receptor Antagonism : Cann et al. (2012) described the synthesis of a potent calcitonin gene-related peptide (CGRP) receptor antagonist, highlighting the potential of similar compounds in treating conditions like migraines and other CGRP-related disorders (Cann et al., 2012).

  • Anti-Malarial Activity : Research by Cunico et al. (2009) on piperazine derivatives, which are structurally similar, indicated their potential as anti-malarial agents. The study focused on the structural aspects of these compounds and their biological activity against malaria (Cunico et al., 2009).

  • Antidepressant and Antianxiety Properties : Kumar et al. (2017) synthesized novel piperazine derivatives that showed significant antidepressant and antianxiety activities in animal models. This highlights the potential therapeutic application of similar compounds in mental health treatments (Kumar et al., 2017).

  • Antifungal Applications : A study by Volkova et al. (2020) on a novel antifungal compound of the 1,2,4-triazole class, which includes a piperazine moiety, demonstrated its potential in treating fungal infections. The study provided insights into the solubility and pharmacokinetic properties of such compounds (Volkova et al., 2020).

  • Serotonin Receptor Antagonism : A study on a compound similar to "1-[4-(2-Chloropropanoyl)piperazin-1-yl]-3-methylbutan-1-one" showed its potential as a serotonin receptor antagonist, suggesting its use in psychiatric and neurological treatments (Gibson et al., 1994).

properties

IUPAC Name

1-[4-(2-chloropropanoyl)piperazin-1-yl]-3-methylbutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21ClN2O2/c1-9(2)8-11(16)14-4-6-15(7-5-14)12(17)10(3)13/h9-10H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SERKHUFJTXHIEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N1CCN(CC1)C(=O)C(C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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